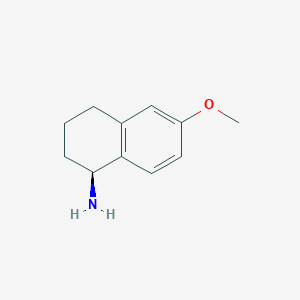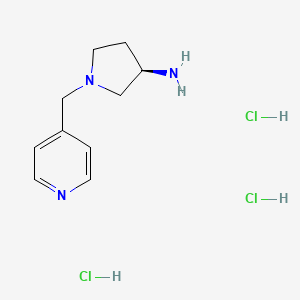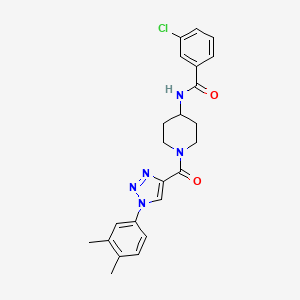
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 6-MeO-THH, is a psychoactive compound that belongs to the class of tryptamines. It is a naturally occurring compound that is found in various plants and animals. The compound has been studied for its potential therapeutic effects on various mental health conditions.
Mécanisme D'action
The mechanism of action of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood. However, it is believed that the compound works by binding to serotonin receptors in the brain, which leads to an increase in the production of serotonin. This increase in serotonin is believed to be responsible for the positive effects on mood and mental health.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the production of serotonin in the brain, which is a neurotransmitter that is responsible for regulating mood, appetite, and sleep. The compound has also been shown to increase the production of other neurotransmitters such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is that it is a naturally occurring compound that can be found in various plants and animals. This makes it easier to obtain and study. However, one of the limitations of using the compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are several future directions that can be explored with regards to (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. One direction is to further study its potential therapeutic effects on various mental health conditions. Another direction is to study its mechanism of action in more detail, which can help in the design of more accurate lab experiments. Additionally, future research can explore the potential use of the compound in combination with other psychoactive compounds for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through various methods. One of the most common methods involves the reduction of 6-methoxy-1,2,3,4-tetrahydronaphthalene using sodium borohydride. The compound can also be synthesized through the use of various other reagents and methods.
Applications De Recherche Scientifique
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has been studied for its potential therapeutic effects on various mental health conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a positive effect on mood and has been found to increase the production of serotonin in the brain.
Propriétés
IUPAC Name |
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPZDVSZWOAFS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)




![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)


![1'-{8-Fluoro-3-[(4-fluorophenyl)sulfonyl]quinolin-4-yl}-1,4'-bipiperidine](/img/structure/B2909769.png)

![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)